N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H9F6N3O2S and its molecular weight is 421.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitory Effects on Transcription Factors
One significant study investigates the structure-activity relationship of N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives, focusing on their inhibitory effects on NF-kappaB and AP-1 transcription factors. This research highlights the compound's potential in modulating gene expression, which is crucial for understanding its therapeutic applications. Selected modifications on the pyrimidine ring were explored to enhance the compound's bioavailability and cell-based activity, demonstrating the critical nature of the carboxamide group for activity and the potential for modifications at other positions without substantial loss of activity (Palanki et al., 2000).
Synthesis and Derivative Studies
Another study delves into the convenient synthesis of thiazolo[3,2-a] and triazolo[4,3-a]-pyrimidines, alongside pyrimido[2,1-c]triazine derivatives. This research underscores the chemical flexibility and reactivity of the core structure, providing insights into synthetic strategies that could be applied for the generation of novel compounds with potential biological activities (Haiza et al., 2000).
Chemical Synthesis and Reactions
Further investigations explore the synthesis of new tetrahydropyrimidine-thione derivatives and their transformation into thiazolo[3,2-a]pyrimidines, highlighting the compound's synthetic versatility and the potential for generating diverse derivatives with varying biological activities (Fadda et al., 2013).
Structural and Supramolecular Studies
Research on the supramolecular aggregation of thiazolo[3,2-a]pyrimidines offers insights into their conformational features and the impact of structural modifications on their physical and chemical properties. This knowledge is fundamental for understanding how these compounds interact at the molecular level, which is critical for designing compounds with desired biological functions (Nagarajaiah & Begum, 2014).
Anti-Inflammatory and Antimicrobial Activities
Several studies have synthesized and evaluated derivatives of thiazolo[3,2-a]pyrimidine for their antimicrobial and anti-inflammatory activities. These works highlight the compound's potential as a scaffold for developing new therapeutic agents targeting inflammation and microbial infections. For example, the synthesis and antimicrobial activity screening of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides demonstrate some of the compound's potential biomedical applications (Gein et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are the transcription factors AP-1 and NF-κB . These transcription factors play a crucial role in regulating the expression of genes involved in immune and inflammatory responses .
Mode of Action
This compound acts as a potent inhibitor of both AP-1 and NF-κB transcriptional activation . It inhibits the activation of these transcription factors, thereby preventing the transcription of target genes .
Biochemical Pathways
The compound affects the NF-κB signaling pathway, a validated oncological target . By inhibiting the activation of AP-1 and NF-κB, this compound can suppress the expression of various target genes, including those involved in inflammation and immune response .
Pharmacokinetics
Molecules with a -cf3 group, such as this compound, have been shown to exhibit improved drug potency .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of target gene expressions, including IL-2, IL-8, and TNF-α, in T cell cultures . This leads to a reduction in inflammation and immune response .
Action Environment
It’s worth noting that the compound’s efficacy can be influenced by the specific cellular environment, such as the presence of other signaling molecules and the state of the target cells .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6N3O2S/c1-7-6-28-14-23-5-11(13(27)25(7)14)12(26)24-10-3-8(15(17,18)19)2-9(4-10)16(20,21)22/h2-6H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMREUWSIVCORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.